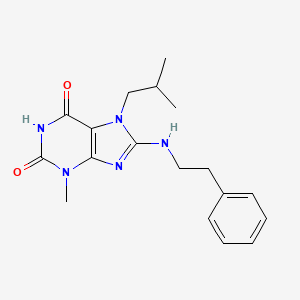

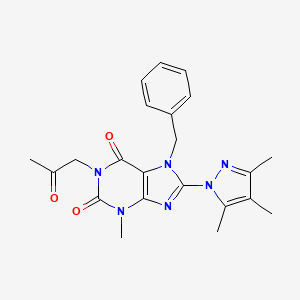

![molecular formula C14H11ClN2O2S2 B2363867 (E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 441291-43-6](/img/structure/B2363867.png)

(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential as quorum sensing inhibitors, which are compounds that can disrupt bacterial cell-cell communication .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazole derivatives often involve nucleophilic substitution reactions . The intermediate compounds are then treated with other reagents to yield the final derivatives .Scientific Research Applications

Inhibition of Cell Adhesion Molecules :

- Benzo[b]thiophene-2-carboxamides, similar in structure to the specified compound, have been found to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This effect could potentially be used to reduce the adherence of neutrophils to activated endothelial cells, a crucial step in inflammation control (Boschelli et al., 1995).

Anti-Inflammatory and Analgesic Agents :

- Novel derivatives of the compound, such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, have shown promising results as anti-inflammatory and analgesic agents. These compounds have been evaluated for their potential to inhibit cyclooxygenase enzymes and have shown significant activity in this area (Abu‐Hashem et al., 2020).

Solvatochromic Studies :

- Research into the solvent effects on the absorption and fluorescence spectra of carboxamides related to the compound has been conducted. These studies are crucial for understanding the photophysical properties of such molecules, which can be useful in developing applications like molecular sensors or in photodynamic therapy (Patil et al., 2011).

Antimicrobial Activity :

- Some derivatives of thiophene carboxamides have shown significant antimicrobial activity. The synthesis and characterization of such compounds, followed by biological evaluation and molecular docking studies, reveal their potential use in treating microbial infections (Talupur et al., 2021).

Potential in Antidepressant Drugs :

- Benzo[b]thiophene derivatives have been synthesized and evaluated for dual action at 5-HT1A serotonin receptors and serotonin transporter. These properties indicate potential use in developing new classes of antidepressants (Orus et al., 2002).

Photodynamic Therapy Applications :

- Derivatives of the compound have been synthesized and characterized for their properties as photosensitizers in photodynamic therapy, particularly for cancer treatment. This research focuses on understanding the photophysical and photochemical properties of such compounds (Pişkin et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins (PGE2), which play a significant role in inflammation and pain signaling .

Mode of Action

The compound acts as an inhibitor of the COX enzymes, suppressing their activity . This inhibition results in a decrease in the production of thromboxane and prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins. This disruption can lead to a decrease in inflammation and pain, as these molecules are key mediators of these processes .

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting the production of thromboxane and prostaglandins, the compound can decrease the intensity of these responses .

Future Directions

Benzo[d]thiazole derivatives, including “(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide”, could be further studied for their potential as quorum sensing inhibitors . Future research could also explore their potential applications in other areas, such as antimicrobial or anti-inflammatory agents .

Properties

IUPAC Name |

5-chloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c1-17-12-8(19-2)4-3-5-9(12)21-14(17)16-13(18)10-6-7-11(15)20-10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCVDGLZXUETTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

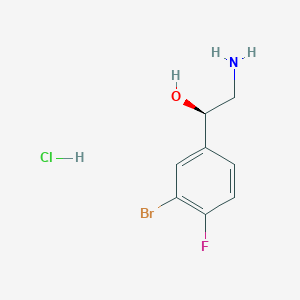

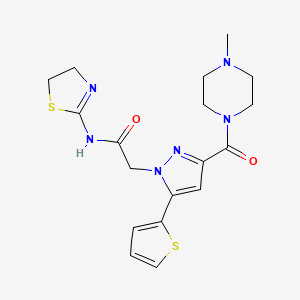

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)

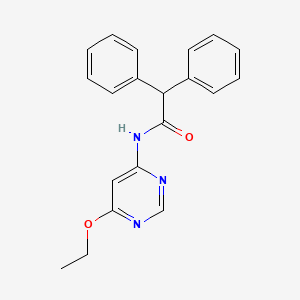

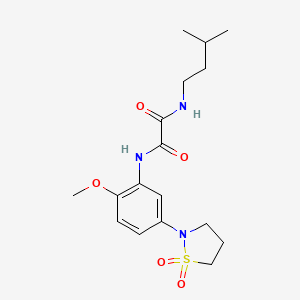

![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)

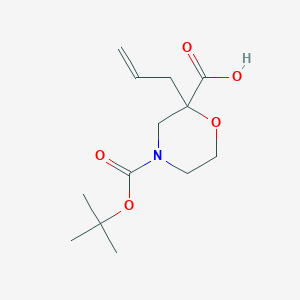

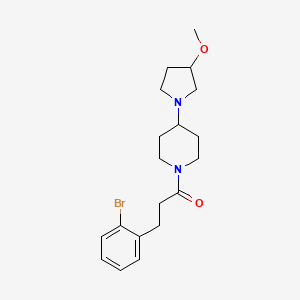

![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)

![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)